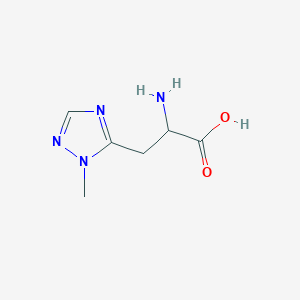

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid

Description

2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid (C₆H₁₀N₄O₂, MW = 170.17 g/mol) is a non-proteinogenic amino acid derivative featuring a 1-methyl-1,2,4-triazole substituent. The compound is structurally characterized by a propanoic acid backbone with an amino group at the α-position and a substituted triazole ring at the β-carbon . It is commercially available as a dihydrochloride salt (CAS 254.09-4), though current inventory shortages have been reported .

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid |

InChI |

InChI=1S/C6H10N4O2/c1-10-5(8-3-9-10)2-4(7)6(11)12/h3-4H,2,7H2,1H3,(H,11,12) |

InChI Key |

CSYASGBTZRLRSE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

- Start with an O-tosyloxazoline derivative as the alkylating agent.

- Alkylate 1H-1,2,4-triazole at the N1 position using potassium carbonate as base and a catalytic amount of tetrabutylammonium bromide in N,N-dimethylformamide at elevated temperature (~120 °C) for 12 hours.

- Follow with oxazoline ring-opening to yield β-aminoalcohol intermediates.

- Oxidize the N-protected β-aminoalcohol using potassium permanganate to obtain the target amino acid derivative.

Yields and Conditions

- Overall yield reported is approximately 68% over four steps.

- The method provides racemic N-tert-butyloxycarbonyl-protected 2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine as an intermediate, adaptable for further functionalization.

Notes

- This method is well-suited for preparing 1-substituted 1,2,4-triazole derivatives.

- The use of protecting groups and oxidation steps requires careful control to avoid side reactions.

Microwave-Assisted Synthesis via Succinimide Intermediates

Pathway A: From N-Guanidinosuccinimide

- Prepare N-guanidinosuccinimide from succinic anhydride.

- React N-guanidinosuccinimide with primary or secondary amines under microwave irradiation (170 °C, 25 min) in acetonitrile.

- The amine nucleophilically opens the succinimide ring, followed by cyclocondensation to form the 1,2,4-triazole ring and propanamide linkage.

- Isolate the 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivative by filtration and recrystallization.

Pathway B: From N-Arylsuccinimides

- Prepare N-arylsuccinimides from succinic anhydride and anilines.

- React N-arylsuccinimides with aminoguanidine hydrochloride under microwave irradiation in ethanol at 170 °C for 50 min.

- Add potassium hydroxide in ethanol and continue heating at 180 °C for 15 min.

- This one-pot process efficiently yields N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid.

Optimization and Yields

| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | EtOH | 180 | 25 | 27 | Initial low yield |

| 4 | MeCN | 180 | 25 | 75 | Yield improved with MeCN |

| 5 | MeCN | 170 | 25 | 79 | Optimal conditions |

| 3 (Pathway B) | EtOH + KOH in EtOH | 170/180 | 50/15 | 58 | Optimized for arylamide |

- Yields range from moderate to high (42–88%) depending on substituents and scale.

- Microwave irradiation significantly reduces reaction times and improves purity.

Scope

- The method tolerates a wide variety of amines including morpholine, piperidine, benzylamine, and substituted anilines.

- Scale-up from 1 mmol to 10 mmol has been demonstrated with consistent yields.

Alternative Green Synthesis Using Alum Catalyst

- Alum (potassium aluminum sulfate dodecahydrate) catalyzes the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives.

- Reaction involves 3-acetyl pyridine, amino acids, and thiosemicarbazide in aqueous media at 80 °C.

- This method offers a simple, efficient, and environmentally benign route but is more specific to pyridine-substituted triazoles.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Steps | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with O-tosyloxazoline | 1H-1,2,4-triazole, tosylated oxazoline | Alkylation, ring-opening, oxidation | DMF, 120 °C, 12 h; KMnO4 oxidation | ~68 overall | Multi-step, requires protection |

| Microwave-assisted (Pathway A) | N-guanidinosuccinimide, amines | Ring opening, cyclocondensation | MeCN, 170 °C, 25 min microwave | 65–85 | Efficient for aliphatic amines |

| Microwave-assisted (Pathway B) | N-arylsuccinimides, aminoguanidine | One-pot ring closure | EtOH, 170–180 °C, 65 min total | 40–60 | Effective for aromatic amines |

| Alum-catalyzed green synthesis | 3-acetyl pyridine, amino acids, thiosemicarbazide | Cyclocondensation | Aqueous, 80 °C | Moderate | Green, aqueous, limited scope |

Research Results and Analytical Data

- Products characterized by melting point, IR, ^1H and ^13C NMR spectroscopy, and elemental analysis confirm the successful synthesis and purity.

- NMR studies reveal tautomeric equilibria in 1,2,4-triazole derivatives, with predominant 5-amino-1H-1,2,4-triazole tautomer.

- X-ray crystallography of representative compounds confirms the molecular structure and tautomeric form.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce a variety of alkylated or acylated compounds.

Scientific Research Applications

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The amino group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Propanoic Acid Derivatives

3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid

- Structure : Features a bromine substituent at the triazole’s 3-position (C₅H₆BrN₃O₂).

- Properties : The bromine atom increases molecular weight (MW ≈ 235 g/mol) and enhances electrophilicity, making it reactive in cross-coupling or substitution reactions .

- Applications : Halogenated triazoles are often intermediates in drug synthesis, particularly in palladium-catalyzed couplings.

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic Acid

- Structure: Contains an ethyl group on the triazole and a methyl branch on the propanoic chain (C₈H₁₃N₃O₂, MW = 183.21 g/mol) .

- Properties : The ethyl group increases lipophilicity (logP) compared to the methyl-substituted target compound. Steric hindrance from the methyl branch may reduce conformational flexibility.

- Applications : Enhanced lipophilicity could improve membrane permeability in drug candidates.

Imidazole-Containing Propanoic Acid Derivatives

3-(2-Amino-4-Aryl-1H-Imidazol-5-yl)-3-Arylpropanoic Acids

- Structure : Imidazole ring replaces triazole, with aryl groups at positions 4 and 5 (e.g., 11b: C₁₉H₂₀N₃O₂) .

- Synthesis : Prepared via TFA-mediated cyclization of adducts in aqueous acetonitrile .

- Properties: The imidazole’s two nitrogen atoms enable distinct hydrogen-bonding interactions compared to triazoles.

- Applications: Potential as kinase inhibitors due to imidazole’s affinity for ATP-binding pockets.

Tetrahydroquinoline-Modified Amino Acids

2-Amino-3-(1,2,3,4-Tetrahydroquinolin-1-yl)propanoic Acid Dihydrochloride

- Structure: Tetrahydroquinoline moiety replaces triazole (C₁₂H₁₇N₃O₂·2HCl, MW ≈ 314.6 g/mol) .

- Applications: Quinoline derivatives are explored in anticancer and antimicrobial therapies.

Structural and Functional Analysis

Molecular and Physicochemical Properties

Commercial and Research Considerations

- Availability : The target compound is listed by Enamine Ltd and CymitQuimica but faces stock shortages . Bromo- and ethyl-substituted analogs are more readily available .

- Cost: Tetrahydroquinoline derivatives are priced at €1,179.00/g, reflecting synthetic complexity , whereas triazole derivatives are generally lower-cost.

Biological Activity

2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid, commonly referred to as triazolealanine, is a non-proteinogenic amino acid characterized by the presence of a 1,2,4-triazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to synthesize available research findings on the biological activity of triazolealanine, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of triazolealanine typically involves the modification of alanine through the introduction of a 1,2,4-triazole group. Various methods have been reported for synthesizing triazole derivatives, including microwave-assisted methods and traditional organic synthesis techniques. For example, one study demonstrated the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using microwave irradiation, achieving high yields and purity .

Triazolealanine exhibits several biological activities attributed to its unique chemical structure. The presence of the triazole ring is significant in influencing its pharmacological properties:

- Anticancer Activity : Research has indicated that compounds containing the triazole moiety can exhibit potent anticancer effects. For instance, derivatives with various substitutions on the triazole ring were evaluated for their anti-proliferative activity against liver carcinoma cell lines (HepG2), revealing IC50 values as low as 16.782 µg/mL for certain derivatives .

- Inhibition of Microtubule Dynamics : Triazole derivatives have been identified as inhibitors of HSET (KIFC1), a motor protein involved in centrosome clustering during mitosis. These inhibitors induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .

- Antidiabetic Potential : Some studies suggest that triazole-containing compounds may enhance insulin sensitivity and exhibit antidiabetic properties through mechanisms involving glucose metabolism regulation .

Structure-Activity Relationship (SAR)

The biological activity of triazolealanine and its derivatives is closely linked to their structural characteristics. The following points summarize key findings regarding SAR:

- Substituent Effects : The presence of electronegative groups on the aromatic rings enhances anticancer activity. For example, compounds with chlorine substitutions showed significant antiproliferative effects .

- Tautomerism : The tautomeric forms of triazole derivatives can influence their biological activity. Studies using NMR spectroscopy have shown that tautomeric equilibria affect the stability and reactivity of these compounds in biological systems .

Case Studies

Several case studies have highlighted the potential applications of triazolealanine in therapeutic contexts:

- Cancer Treatment : A study investigating various triazole derivatives found that those with specific structural modifications exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .

- Diabetes Management : Another research effort focused on the antidiabetic effects of thiazole-triazole hybrids demonstrated improved insulin sensitivity in vitro and in vivo models .

Q & A

Q. What are the established synthetic routes for 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid, and how are the reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization of the triazole ring. Key steps include:

- Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives to form the triazole core.

- Alkylation or thioetherification to introduce the methyl group and propanoic acid side chain.

Optimal conditions (e.g., solvent, temperature, catalyst) are determined via iterative testing, as demonstrated in triazole derivative syntheses where refluxing in ethanol with NaBH3CN yielded 85–90% efficiency . Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 2h | 80–88% | |

| Alkylation | NaBH3CN, MeOH, 0°C → RT | 85–90% | |

| Microwave Synthesis | 150°C, 20 min | 75–82% |

Q. Which spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : To confirm substituent positions and proton environments (e.g., methyl group integration at δ ~3.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm; retention times are compared against standards .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of derivatives of this compound?

Methodological Answer: Molecular docking involves:

- Target Selection : Prioritize enzymes/receptors (e.g., mycobacterial targets for antimycobacterial derivatives) .

- Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina.

- Docking Simulations : Analyze binding affinities (ΔG values) and interactions (hydrogen bonds, hydrophobic contacts). For example, triazole derivatives showed strong binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) in silico, guiding further in vitro testing .

Q. Table 2: Example Docking Results

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Compound 9 | InhA (Mt) | -9.2 | H-bond with Tyr158, π-π stacking |

| Compound 12 | CYP121 (Mt) | -8.7 | Hydrophobic pocket occupancy |

Q. What strategies resolve discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

- Reproducibility Checks : Verify reaction conditions (e.g., moisture-sensitive steps require inert atmospheres) .

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., unreacted intermediates or oxidation products) . Contradictions in 1H NMR integrals may arise from residual solvents; drying under vacuum or using deuterated solvents mitigates this .

Q. How can computational reaction design accelerate the discovery of novel derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Predict reaction pathways and transition states using Gaussian or ORCA .

- Machine Learning : Train models on existing triazole reaction datasets to propose optimal substituents. For example, ICReDD’s workflow integrates computation and experimentation to prioritize derivatives with high synthetic feasibility .

Q. What in vitro assays are suitable for evaluating the antimycobacterial activity of this compound?

Methodological Answer:

- Microplate Alamar Blue Assay (MABA) : Measures inhibition of Mycobacterium tuberculosis growth (IC50 values) .

- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects over 7–14 days.

- Cytotoxicity Screening : Use Vero cells to determine selectivity indices (SI = IC50 mammalian cells / IC50 bacterial cells) .

Q. How do structural modifications (e.g., substituent variations) influence physicochemical properties?

Methodological Answer:

- LogP Calculations : Predict lipophilicity using software like MarvinSuite; methyl groups increase hydrophobicity.

- Solubility Testing : Shake-flask method in PBS (pH 7.4) identifies derivatives with improved bioavailability.

- Thermal Stability : DSC/TGA analysis reveals decomposition points, critical for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.